Cas no 117620-84-5 ((3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid)
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
- (S)-10-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- (S)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- Levofloxacin Impurity 2
- Levofloxacin (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
- (S)-10-Fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylicacid
- (S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
- DB-223006
- (2S)-6-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid
- F19496
- 10-fluoro-2,3-dihydro-3-(S)-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-Carboxylic Acid
- (2S)-6-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0?,??]trideca-5,7,9(13),11-tetraene-11-carboxylic acid
- XIUYIWNOSSFSCB-LURJTMIESA-N
- SCHEMBL2080556
- A1-09411
- 117620-84-5
- (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid
-
- MDL: MFCD31579563
- Inchi: 1S/C13H10FNO4/c1-6-5-19-12-9(14)3-2-7-10(12)15(6)4-8(11(7)16)13(17)18/h2-4,6H,5H2,1H3,(H,17,18)/t6-/m0/s1
- InChI Key: XIUYIWNOSSFSCB-LURJTMIESA-N
- SMILES: FC1=CC=C2C(C(C(=O)O)=CN3C2=C1OC[C@@H]3C)=O
Computed Properties
- Exact Mass: 263.05938596g/mol
- Monoisotopic Mass: 263.05938596g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 464
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 66.8Ų
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F591110-10mg |
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid |
117620-84-5 | 10mg |
$ 201.00 | 2023-09-07 | ||
| TRC | F591110-100mg |
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid |
117620-84-5 | 100mg |
$ 1608.00 | 2023-09-07 | ||
| Matrix Scientific | 183532-1g |
10-Fluoro-2,3-dihydro-3-(S)-methyl-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid, 95% |
117620-84-5 | 95% | 1g |
$2146.00 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1794090-1g |
(S)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid |
117620-84-5 | 95% | 1g |
¥7614.00 | 2024-08-09 |
(3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid
Comprehensive Overview of (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid (CAS No. 117620-84-5)
The compound (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid (CAS No. 117620-84-5) is a fluorinated heterocyclic derivative with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a pyrido-benzoxazine core, has drawn attention for its potential applications in drug development, particularly in targeting bacterial infections and inflammatory diseases. Researchers are increasingly exploring its structure-activity relationship (SAR) to optimize its efficacy and safety profile.
One of the most searched questions about this compound revolves around its synthetic pathways and biological activity. Recent studies highlight its role as a precursor for novel antibacterial agents, aligning with the growing demand for alternatives to traditional antibiotics amid rising antimicrobial resistance (AMR). The fluoro substitution at the 10-position enhances its bioavailability and target binding affinity, making it a promising candidate for further investigation.
In the context of green chemistry, the synthesis of (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid has been optimized to reduce hazardous byproducts, addressing environmental concerns. This aligns with the industry's shift toward sustainable practices, a topic frequently searched by professionals in the field. The compound's chiral center at the 3-position also makes it a subject of interest for stereoselective synthesis studies.
Another trending topic is the compound's potential in drug repurposing. Given its structural similarity to known quinolone derivatives, researchers are investigating its utility beyond its initial scope, such as in neurodegenerative or metabolic disorders. This versatility has sparked discussions in academic forums and patent filings, further driving its relevance in modern pharmacology.
From an analytical perspective, advanced techniques like HPLC and LC-MS are employed to characterize (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid, ensuring high purity for research applications. Quality control protocols are critical, as impurities can significantly impact experimental outcomes—a concern often raised in peer-reviewed journals and industry guidelines.
In summary, (3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid (CAS No. 117620-84-5) represents a multifaceted compound with broad implications in medicinal chemistry. Its alignment with current trends like AMR solutions, sustainable synthesis, and drug repurposing ensures its continued relevance in scientific discourse and industrial applications.
117620-84-5 ((3S)-10-Fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid) Related Products
- 100986-89-8(Levofloxacin Carboxylic Acid (Levofloxacin Difluoro Impurity))
- 106939-34-8((S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid Ethyl Ester)
- 82419-35-0(9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido1,2,3-de-1,4-benzoxazine-6-carboxylic Acid(RS-Ofloxacin Carboxylic Acid))
- 178912-62-4(9-Piperazino Levofloxacin Impurity)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)